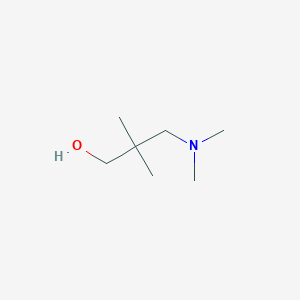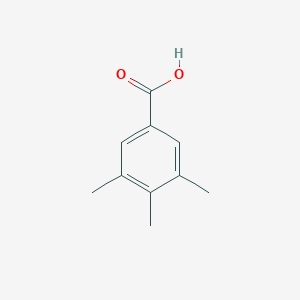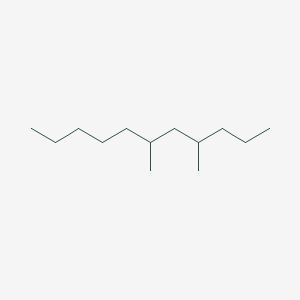
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, also known as MOPP, is a chemical compound that has been used in scientific research for many years. It is a sulfonate ester that is commonly used as a reagent in organic synthesis. MOPP is a colorless, odorless, and crystalline solid that is soluble in water and ethanol.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is not well understood. However, it is believed to act as an alkylating agent, which means that it can react with DNA and other cellular molecules to cause damage. This damage can lead to cell death, which is why 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is often used in the synthesis of anti-cancer drugs.
Biochemical and Physiological Effects
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to cause DNA damage and inhibit cell growth in cancer cells. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has also been shown to have anti-inflammatory and analgesic effects. Additionally, 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been shown to have antiviral effects against the herpes simplex virus.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in lab experiments is its ease of synthesis. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate can be synthesized in a laboratory setting using relatively simple equipment and reagents. Additionally, 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a versatile reagent that can be used in the synthesis of various organic compounds.
One limitation of using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in lab experiments is its potential toxicity. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a potent alkylating agent that can cause DNA damage and cell death. Therefore, it must be handled with care and used in a well-ventilated laboratory setting.
Future Directions
There are several future directions for the use of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in scientific research. One direction is the synthesis of new anti-cancer drugs using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate as a starting material. Additionally, 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate could be used in the synthesis of new anti-inflammatory and antiviral drugs. Another direction is the study of the mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate to better understand its effects on cells and organisms.
Conclusion
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a versatile reagent that has been used in various scientific research applications. It is a sulfonate ester that is commonly used as a reagent in organic synthesis. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antiviral effects. While 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has some limitations, its ease of synthesis and versatility make it a valuable reagent in scientific research.
Synthesis Methods
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate can be synthesized by reacting 2-methyl-1-phenylpropan-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate as a white crystalline solid. The synthesis of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a straightforward process and can be performed in a laboratory setting.
Scientific Research Applications
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and pharmacology. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.
properties
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,15-16(3,13)14)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMCRRDZXVOZAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510483 |
Source


|
| Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
CAS RN |
17231-17-3 |
Source


|
| Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)




